molecular formula C18H14N6O4 B3020080 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-61-7

3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

カタログ番号: B3020080
CAS番号: 892481-61-7
分子量: 378.348
InChIキー: YRNPNQIHVTWRLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. The structure features a 4-methoxyphenyl group at position 3 and a 3-nitrobenzyl substituent at position 4.

特性

IUPAC Name

3-(4-methoxyphenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-28-15-7-5-13(6-8-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-3-2-4-14(9-12)24(26)27/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPNQIHVTWRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C19H16N6O4
  • Molecular Weight : 392.375 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. Specifically, compounds within this class have shown efficacy against various cancer types by inhibiting key proteins involved in tumorigenesis. For instance:

  • Inhibition of USP28 : The compound has been identified as a potent inhibitor of the ubiquitin-specific protease 28 (USP28), which plays a critical role in the regulation of oncogenic pathways. An IC50 value of 1.1 μmol/L was reported for a closely related derivative, indicating strong inhibition potential against cancer cell proliferation .

The biological activity of triazolo[4,5-d]pyrimidines often involves:

  • Inhibition of Protein Stability : By targeting deubiquitinating enzymes like USP28, these compounds can destabilize proteins that are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Treatment with these compounds has been shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Case Studies and Research Findings

Several studies have documented the biological effects of triazolo[4,5-d]pyrimidine derivatives:

  • Study on Gastric Cancer Cells :
    • A derivative similar to the compound demonstrated significant cytotoxicity in HGC-27 gastric cancer cells. The treatment led to decreased levels of USP28 and its substrates (LSD1 and c-Myc), suggesting a mechanism involving proteasomal degradation .
  • Breast and Colorectal Cancer Studies :
    • Other derivatives have shown promise in inhibiting cell growth in breast cancer and colorectal cancer models. The mechanism involved interference with cell cycle progression and epithelial-mesenchymal transition (EMT) .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (μmol/L)Cancer Type
Compound 19USP281.1Gastric
Compound XLSD18.0Breast
Compound Yc-Myc>100Colorectal

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position 3 and 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 3-(4-Methoxyphenyl)-6-(3-nitrobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3: 4-methoxyphenyl; 6: 3-nitrobenzyl C₂₀H₁₆N₆O₄ 404.38 (calculated) Hypothesized enhanced electron-withdrawing effects (nitro group) and improved solubility (methoxy). N/A
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3: 4-fluorophenyl; 6: 4-methylbenzyl C₁₈H₁₄FN₅O 335.34 Fluorine substitution may enhance membrane permeability; methyl group increases lipophilicity.
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxybenzyl) analog 3: 3-methoxybenzyl; 6: oxadiazole-linked C₂₂H₁₈FN₇O₄ 463.43 Oxadiazole moiety introduces rigidity; multiple methoxy groups improve solubility.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3: phenyl; 6: isopropyl + 4-chlorophenoxy C₁₉H₁₆ClN₅O₂ 401.82 Chlorophenoxy group may enhance receptor binding; isopropyl improves metabolic stability.
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyl-triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 38) 6: 3,4-dichlorobenzyl; 5: isopropyl C₁₅H₁₄Cl₂N₆O 381.22 Dichlorobenzyl group associated with antimicrobial activity; amino group enables hydrogen bonding.

Structural and Pharmacological Insights

Electronic and Steric Effects

  • Nitro vs. Chloro/Methoxy Groups: The 3-nitrobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to chloro (e.g., ) or methoxy (e.g., ) substituents.
  • Methoxy Positioning : The 4-methoxyphenyl group (target compound) versus 3-methoxybenzyl () alters steric bulk and electronic distribution, impacting binding pocket interactions.

Pharmacokinetic Considerations

  • Lipophilicity : The nitro group may reduce solubility compared to methoxy-substituted analogs (e.g., ), but the 4-methoxyphenyl group could mitigate this via polar interactions.
  • Metabolic Stability : Nitro groups are prone to reduction metabolically, whereas chloro or methyl groups (as in ) offer greater stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。